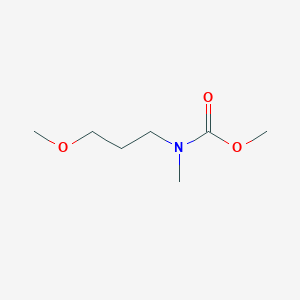

methyl N-(3-methoxypropyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

methyl N-(3-methoxypropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(7(9)11-3)5-4-6-10-2/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJYYFLTCRYLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602328-83-5 | |

| Record name | methyl N-(3-methoxypropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-methoxypropyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{NCO} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NHCOOCH}_3 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methoxypropyl)-N-methylcarbamate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to form the corresponding amine and methanol.

Oxidation: It can be oxidized to form different oxidation products depending on the conditions and reagents used.

Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: 3-methoxypropylamine and methanol.

Oxidation: Various oxidation products depending on the specific conditions.

Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Methyl N-(3-methoxypropyl)-N-methylcarbamate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-(3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate compounds used as pesticides, where they inhibit acetylcholinesterase, an enzyme crucial for nerve function.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Analysis

Key Findings from Structural Comparisons

Polarity and Solubility

- The 3-methoxypropyl group in the target compound introduces an ether oxygen, likely improving water solubility compared to analogs like methyl N-methyl-N-[3-(methylsulfanyl)propyl]carbamate, where the thioether group (S-CH₂) enhances lipid membrane permeability .

Reactivity and Stability

- Nitroso-containing carbamates (e.g., (3-pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate) exhibit higher reactivity due to the nitroso group’s electrophilic nature, which may limit shelf-life but enhance biological activity in pesticides .

- Chlorophenyl derivatives (e.g., Isopropyl-N-(3-chlorophenyl)carbamate) are historically used as herbicides, where the electron-withdrawing chlorine atom stabilizes the carbamate bond against hydrolysis .

Biological Activity

Methyl N-(3-methoxypropyl)-N-methylcarbamate, often referred to as a carbamate derivative, has drawn interest due to its potential biological activities, particularly in the context of neuropharmacology and toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Carbamate Compounds

Carbamates are a class of organic compounds derived from carbamic acid. They are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. Carbamates have various applications, including use as pesticides and pharmaceuticals. Their mechanism of action often involves inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission.

This compound exhibits biological activity primarily through its interaction with the cholinergic system. By inhibiting AChE, it can enhance cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission. This mechanism is similar to that of other carbamates and organophosphates, which are known for their neurotoxic effects.

In Vitro Studies

Research has shown that this compound has demonstrated varying degrees of inhibition on AChE activity. The following table summarizes some key findings from in vitro studies:

| Study Reference | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Study A | 5.2 | Moderate AChE inhibition |

| Study B | 2.8 | High AChE inhibition |

| Study C | 10.1 | Low AChE inhibition |

These studies indicate that the compound's potency can vary significantly depending on experimental conditions and the specific assay used.

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective properties, this compound was found to reduce neuronal apoptosis in cultured hippocampal neurons exposed to oxidative stress. The compound appeared to modulate pathways associated with cell survival, suggesting potential therapeutic applications in neurodegenerative diseases.

- Toxicological Assessment : A toxicological evaluation revealed that exposure to high concentrations of this compound resulted in significant neurobehavioral changes in rodent models. Symptoms included tremors and impaired motor coordination, indicative of central nervous system involvement.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several important findings:

- Selectivity : The compound exhibits selective inhibition of neuronal AChE over other isoforms, which may reduce potential side effects associated with non-selective inhibitors.

- Dose-Response Relationship : A clear dose-response relationship has been established, with higher concentrations correlating with increased inhibition of AChE activity.

- Safety Profile : Preliminary assessments suggest a moderate safety profile; however, further long-term studies are necessary to fully understand chronic exposure risks.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing methyl N-(3-methoxypropyl)-N-methylcarbamate?

- Synthesis : Optimize reaction conditions using Design of Experiments (DoE) to evaluate parameters like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables efficiently .

- Characterization : Employ NMR (¹H/¹³C) to confirm the carbamate backbone and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms carbonyl (C=O) and ether (C-O-C) functional groups. Compare spectral data with structurally analogous carbamates (e.g., methyl N-(4-chlorophenyl)carbamate) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Conduct accelerated stability studies using HPLC to monitor degradation products under stressors like heat (40–60°C), humidity (75% RH), and UV light. Compare degradation kinetics with structurally similar compounds (e.g., ethyl-N-methylcarbamates) to identify susceptibility patterns .

- Use quantum mechanical calculations (e.g., DFT) to predict hydrolytic stability at different pH levels, focusing on the carbamate group’s reactivity .

Q. What methodological approaches are used to evaluate the compound’s toxicity and ecological impact?

- In silico models : Apply tools like ECOSAR or TEST to predict acute aquatic toxicity and biodegradability .

- In vitro assays : Use zebrafish embryo toxicity (ZFET) tests for ecotoxicological screening. Compare results with analogs (e.g., ethiofencarb) to contextualize hazard potential .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

- Use isotopic labeling (e.g., ¹⁸O) in hydrolysis studies to track oxygen exchange in the carbamate group. Pair with in situ Raman spectroscopy to detect transient intermediates .

- Computational reaction path searches (e.g., GRRM or AFIR) can map potential energy surfaces and identify transition states, validated by experimental kinetic data .

Q. What strategies optimize the synthesis yield and purity using computational or AI-driven methods?

- Implement machine learning (ML) models trained on reaction databases to predict optimal solvent-catalyst combinations. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and recommend parameter adjustments .

- Apply ICReDD’s feedback loop: Use quantum chemical calculations to narrow experimental conditions, then refine models with empirical data .

Q. How can contradictions in bioactivity data between this compound and its structural analogs be resolved?

- Perform comparative molecular docking studies to assess binding affinity variations across targets (e.g., acetylcholinesterase vs. cytochrome P450). High-throughput screening under standardized conditions (e.g., pH, temperature) reduces variability .

- Use meta-analysis frameworks to reconcile discrepancies in published datasets, emphasizing methodological transparency (e.g., assay protocols, purity thresholds) .

Q. What machine learning approaches predict physicochemical properties or novel applications of this compound?

- Train graph neural networks (GNNs) on PubChem datasets to predict solubility, logP, and reactivity. Validate predictions with experimental measurements for key analogs .

- Apply natural language processing (NLP) to mine patents and literature for understudied applications (e.g., enzyme inhibition or polymer crosslinking) .

Q. How can degradation pathways be mapped in environmental or biological systems?

- Use LC-QTOF-MS to identify transformation products in soil or microbial cultures. Pair with ¹³C-labeled compound tracking to elucidate metabolic pathways .

- Develop QSAR models correlating substituent effects (e.g., methoxypropyl vs. chlorophenyl groups) with persistence in specific environmental compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.